REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]2[CH:21]=[N:20][N:19]=[CH:18]2)=[CH:13][CH:12]=1)C1C=CC=CC=1.[H][H]>[OH-].[OH-].[Pd+2].C(O)(=O)C>[N:19]1[N:20]=[CH:21][N:17]([C:14]2[CH:13]=[CH:12][C:11]([CH2:10][CH2:9][OH:8])=[CH:16][CH:15]=2)[CH:18]=1 |f:2.3.4|
|
Name
|
4-[4-(2-benzyloxyethyl)phenyl]-4H-[1,2,4]triazole
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCC1=CC=C(C=C1)N1C=NN=C1
|
Name
|
|
Quantity
|
183 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
After 11 hours the reaction was flushed with nitrogen
|
Duration
|
11 h
|
Type
|
FILTRATION
|
Details
|
filtered over diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (methylene chloride:methanol:ammonium hydroxide, 90:7:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N=CN(C1)C1=CC=C(C=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.147 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |